1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Description
1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid is a bipyrazole derivative characterized by a fused pyrazole ring system with a methyl group at the 1' position and a carboxylic acid moiety at the 5-position. Bipyrazole derivatives are notable for their versatility in medicinal chemistry, serving as scaffolds for kinase inhibitors, antimicrobial agents, and bioactive small molecules due to their hydrogen-bonding capacity and aromatic stability .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTWDTBKAUXKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030620-65-5 | |
| Record name | 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation Strategies for Bipyrazole Core Formation
The bipyrazole scaffold is often constructed via cyclocondensation reactions between hydrazine derivatives and diketones. A notable approach involves the use of 3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid intermediates, as outlined in patent WO2014120397A1. Here, a two-phase system comprising water and toluene facilitates the reaction of methylhydrazine with alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate derivatives. Key steps include:
- Reagent System : Sodium carbonate or potassium bicarbonate in aqueous phase, combined with toluene as the organic solvent.
- Temperature Control : Maintaining the reaction between -10°C and 0°C to minimize side reactions.
- Yield Optimization : Post-reaction concentration under vacuum followed by recrystallization from toluene/petroleum ether yields the product at 83.8% purity.
This method emphasizes the critical role of weak bases in stabilizing reactive intermediates while ensuring regioselective ring closure.
Radical Dimerization of Pyrazole Precursors
Radical-mediated dimerization offers an alternative route to bipyrazole systems. A study detailed in ARKIVOC (2012) demonstrates that photolysis of ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate with tert-butyl peroxide generates 1,1'-bipyrazole derivatives via radical coupling. Applied to 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, this method would require:
- Radical Initiators : tert-Butyl peroxide or dibenzoyl peroxide.
- Reaction Conditions : Mild temperatures (25–40°C) under inert atmosphere.
- Limitations : Moderate yields (20–40%) and potential regioisomer formation necessitate rigorous chromatographic purification.
One-Pot Synthesis from Carboxylic Acids and Arenes
A 2020 Organic & Biomolecular Chemistry publication describes a streamlined one-pot synthesis of pyrazoles from carboxylic acids and arenes. Adapting this to bipyrazole synthesis involves:
- Acylation : Treating arenes with trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) to form ketones.
- Diketone Formation : Sequential acylation yields β-diketones, which undergo cyclization with hydrazine.
- Functionalization : Introducing the carboxylic acid group via hydrolysis of ester intermediates.
While this method reduces purification steps, achieving the bipyrazole linkage requires precise stoichiometric control to prevent over-acylation.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and regioselectivity:
Chemical Reactions Analysis
1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with molecular targets and pathways . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural variations and molecular properties of analogous compounds:
*Inferred from structural analogs.
Key Observations:
- Substituent Effects: Methyl vs. Allyl and Isopropyl Groups: Allyl (MW 246.27) and isopropyl (MW 260.28) substituents introduce steric bulk, which may hinder binding to flat enzymatic pockets but enhance selectivity in targeted therapies .
Carboxylic Acid Position : All compounds retain the carboxylic acid at the 5-position, a critical feature for forming hydrogen bonds in biological targets (e.g., ATP-binding sites in kinases) .
Biological Activity
1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS No. 1030620-65-5) is a heterocyclic compound characterized by a dual pyrazole ring structure. Its molecular formula is C8H8N4O2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.18 g/mol |
| IUPAC Name | 3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
| SMILES | Cn1nccc1C(=O)O |
| InChI | InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14) |
Enzyme Inhibition
Research indicates that this compound functions as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting the activity of certain cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.
Anticancer Properties
Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. A study published in Journal of Cancer Research highlighted its effectiveness against prostate cancer cells, where it inhibited cell proliferation and induced cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This activity suggests its possible application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : The compound binds to active sites of enzymes, altering their activity.
- Cell Signaling Modulation : It may interfere with cellular signaling pathways, particularly those related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it can induce oxidative stress in cancer cells, leading to increased apoptosis.
Case Study 1: Anticancer Activity
In a controlled study involving human prostate cancer cells (PC-3), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study also measured the expression levels of apoptosis-related proteins and found an increase in pro-apoptotic markers .
Case Study 2: Anti-inflammatory Response
Another study focused on the compound's effects on lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6 cytokines, indicating a strong anti-inflammatory response. This suggests potential therapeutic applications for inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Monopyrazole | Moderate enzyme inhibition |
| Pyrazole-3-carboxylic acid | Monopyrazole | Weak anticancer activity |
| 1,3-Dimethylpyrazole | Dimethylated pyrazole | Strong enzyme inhibition |
Q & A
Q. What synthetic methodologies are recommended for preparing 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid?
The synthesis of bipyrazolyl-carboxylic acid derivatives typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, a protocol for analogous compounds (e.g., 3-formyl-indole-2-carboxylic acid derivatives) utilized reflux with aminothiazol-4-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid to achieve high purity . Adjusting stoichiometry (e.g., 1.1 equivalents of the aldehyde precursor) and reaction time can optimize yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
Combined spectroscopic techniques are critical:
- 1H NMR : Look for characteristic peaks, such as methyl groups (δ ~2.5–2.6 ppm) and aromatic protons (δ ~7.5–8.7 ppm), as observed in structurally related pyrazole-carboxylic acids .
- LCMS/HPLC : Use reverse-phase HPLC with methanol/water mobile phases (adjusted to pH 5.5 with phosphoric acid) to assess purity (>95%) and confirm molecular ion peaks .
- Elemental analysis : Validate empirical formulas (e.g., C₁₁H₁₄N₄O₂ for ethyl-substituted analogs) .
Q. What are the solubility and storage recommendations for this compound?
Bipyrazolyl-carboxylic acids are typically sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). For stability, store lyophilized samples at 2–8°C in airtight containers to prevent hydrolysis or oxidation . Pre-solubilization in DMSO (10–50 mM stock solutions) is recommended for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for bipyrazolyl-carboxylic acid derivatives?
Discrepancies in NMR or LCMS data often arise from substituent effects (e.g., electron-withdrawing groups shifting aromatic proton signals). For example:
- 1-(4-Chloro-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid showed distinct 1H NMR signals (δ 13.99 for -COOH, δ 2.56 for -CH₃) due to halogen substituents .
- Cross-validation with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) is advised to confirm assignments .
Q. What strategies are effective for evaluating this compound's potential as a kinase inhibitor or enzyme modulator?
- In vitro assays : Use ATP-binding site competition assays (e.g., fluorescence polarization) to measure IC₅₀ values. For example, pyrazole-carboxylic acids have been tested against tyrosine kinases, with modifications at the 3,4-positions enhancing selectivity .
- Molecular docking : Model interactions using crystal structures of target enzymes (e.g., PDB entries for JAK2 or MAPK) to predict binding affinity .
- Metabolic stability : Assess hepatic microsome half-life (e.g., human/rat liver microsomes) to prioritize derivatives with improved pharmacokinetics .
Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact biological activity and physicochemical properties?
Comparative studies of analogs reveal:
Q. What analytical approaches are recommended for detecting degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic conditions (0.1 M HCl/NaOH), and oxidative stress (3% H₂O₂).
- UPLC-MS/MS : Monitor degradation pathways (e.g., decarboxylation or methyl group oxidation) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under varying storage conditions .
Methodological Considerations for Data Interpretation
Q. How should researchers address low yields in bipyrazolyl-carboxylic acid synthesis?
- Optimization parameters :
- Catalyst screening : Replace sodium acetate with DMAP or TEA to enhance acylation efficiency .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Q. What computational tools are suitable for predicting the compound's reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
